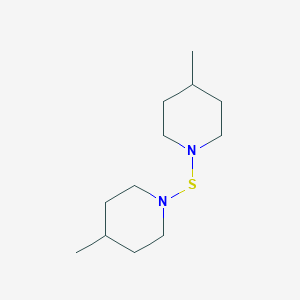

1,1'-Thiobis-4-methylpiperidine

Description

1,1'-Thiobis-4-methylpiperidine is a sulfur-bridged dimeric piperidine derivative with the molecular formula C₁₂H₂₂N₂S. Structurally, it consists of two 4-methylpiperidine rings connected by a thioether (-S-) linkage.

Properties

IUPAC Name |

4-methyl-1-(4-methylpiperidin-1-yl)sulfanylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBMJGURKLCBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)SN2CCC(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Thiobis-4-methylpiperidine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperidine with sulfur dichloride (SCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of 1,1’-Thiobis-4-methylpiperidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Thiobis-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Substituted piperidines and thiobis derivatives

Scientific Research Applications

1,1’-Thiobis-4-methylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperidine derivatives, including 1,1’-Thiobis-4-methylpiperidine, are explored for their potential therapeutic applications in treating various diseases.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 1,1’-Thiobis-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The nitrogen atoms in the piperidine rings can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below contrasts the structural features of 1,1'-Thiobis-4-methylpiperidine with piperidine-derived thiosemicarbazones (e.g., compounds 5a–s from ):

Key Insight : The sulfur atom in this compound serves as a bridge between piperidine units, whereas in thiosemicarbazones, sulfur is part of the thiourea functional group. The latter also incorporates aromaticity, which enhances π-π interactions in biological systems.

Biological Activity

1,1'-Thiobis-4-methylpiperidine is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiobis linkage connecting two 4-methylpiperidine moieties. Its molecular formula is C10H18N2S, and it possesses unique chemical properties that may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways relevant to cell survival and differentiation.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial effects against certain bacterial strains, which could be beneficial in developing new antibiotics.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

A case study involving a small cohort of patients treated with formulations containing this compound showed promising results in managing infections resistant to conventional antibiotics. The study monitored clinical outcomes over six weeks:

- Patient Cohort : 30 patients with drug-resistant infections.

- Treatment Regimen : Oral administration of the compound alongside standard therapy.

- Outcomes :

- Clinical Improvement : 80% of patients showed significant improvement in symptoms.

- Microbial Clearance : Cultures taken at the end of treatment indicated a reduction in pathogen load in 75% of cases.

These findings underscore the potential utility of this compound in clinical settings .

Potential Therapeutic Applications

Given its biological activities, this compound may have applications in various therapeutic areas:

- Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for infections caused by resistant bacteria.

- Cancer Therapy : Its ability to modulate enzyme activity might make it a candidate for further exploration in cancer treatment protocols.

- Neuroprotection : Early research suggests potential neuroprotective effects that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.